molecular formula C12H16N2 B040136 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 114086-14-5

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B040136
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives, including 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, often involves the reaction of cis-1,2-(arenesulfonamido)cyclopropane salts with ethylene bromide or other halogenated compounds. This method has been demonstrated to yield a variety of substituted diazabicycloheptanes, indicating the versatility of the synthetic approach for producing different derivatives of the core structure (Majchrzak, Kotelko, & Lambert, 1983).

Molecular Structure Analysis

The molecular structure of 2,5-diazabicyclo[2.2.1]heptane compounds, including specific derivatives, has been characterized through techniques such as X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the bicyclic system. For instance, studies have shown that the benzene rings in some derivatives are oriented in opposite directions relative to the diazabicycloheptane core, highlighting the impact of substitution on the molecule's overall geometry (Wu et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its analogs under various conditions has been extensively studied. These compounds participate in a range of reactions, including photolytic and thermal decompositions, which can lead to the formation of different products depending on the reaction conditions. For example, the thermal decomposition of N-amino derivatives of diazabicycloheptanes can yield hydrocarbon products through a fragmentation process, without rearrangement to stable diazabicyclooctene isomers (Dervan & Uyehara, 1976).

Physical Properties Analysis

The physical properties of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in different solvents and conditions. These properties are influenced by the molecular structure and the nature of substitutions on the bicyclic core. Crystallographic studies provide insights into the compound's solid-state structure, which is essential for the design of materials and pharmaceuticals (Britvin & Rumyantsev, 2017).

Chemical Properties Analysis

The chemical properties of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, including its reactivity towards different functional groups, acidity or basicity of the nitrogen atoms, and its behavior in catalysis or as a ligand, are integral to its application in synthetic chemistry and drug development. Investigations into its structure-activity relationships (SAR) have provided valuable insights into optimizing its properties for specific applications (Li et al., 2010).

Scientific Research Applications

  • Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes

    • Summary : This compound has been synthesized as a novel bicyclic system . The starting material, hydroxy-L-proline, was transformed to tritosylhydroxy-L-prolinol, which was then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine .
    • Methods : The synthesis involved the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane .
    • Results : The reaction mechanisms leading to the bicyclic compound are discussed, and the NMR spectra of the title compound and its ditosyl derivative are interpreted .
  • Substituted 2,5-Diazabicyclo[2.2.1]heptanes

    • Summary : A new method is proposed for the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine .
    • Methods : The synthesis involved the use of 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine .
    • Results : 1H NMR spectroscopy indicated multiple conformations of 2-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptanes in solution .
  • Preparation of Chiral Diazabicyclic Ligands

    • Summary : This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These ligands can be used in the preparation of dicopper (II) complexes .
  • Preparation of Diazabicyclo[2.2.1]heptane Derivatives as Catalysts

    • Summary : This compound can be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These derivatives can be used as catalysts in asymmetric catalysis reactions .
  • Preparation of Indazolylpyrazolo[1,5-a]pyrimidine Analogs

    • Summary : This compound can be used in the development of indazolylpyrazolo[1,5-a]pyrimidine analogs .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These analogs can be used as B-Raf inhibitors .
  • Preparation of 2-Boc-5-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane
    • Summary : This compound can be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane by reacting with p-nitrobenzene .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The resulting compound can be used in further chemical reactions .

Safety And Hazards

The safety data sheet for “2-Benzyl-2,5-diazabicyclo[2.2.1]heptane” recommends handling it in a well-ventilated place and wearing suitable protective clothing . It also advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340252
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

CAS RN

114086-14-5
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114086-14-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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